su5614 -

su5614

Catalog Number: EVT-1567222
CAS Number:
Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound's molecular formula is C15H13ClN2OC_{15}H_{13}ClN_{2}O, and its structural characteristics can be represented by the canonical SMILES notation: CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C. SU5614 has been synthesized and evaluated in various studies, particularly focusing on its role in inhibiting receptor tyrosine kinases involved in cancer progression.

Classification

SU5614 is classified under the category of indolinone derivatives, which are known for their biological activity. As a protein tyrosine kinase inhibitor, it is specifically used to investigate pathways related to cell growth and survival, particularly in cancer biology.

Synthesis Analysis

Methods

The synthesis of SU5614 involves several key steps:

  1. Formation of the Indolinone Core: The synthesis begins with the cyclization of an appropriate precursor to form the indolinone structure.
  2. Introduction of the Pyrrole Moiety: This step involves a condensation reaction that integrates a pyrrole ring into the indolinone framework.
  3. Chlorination: The final step involves chlorination of the indolinone-pyrrole compound to yield SU5614.

Technical Details

While specific industrial production methods for SU5614 are not extensively documented, laboratory syntheses typically follow the outlined synthetic route with optimizations for yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of SU5614 features a complex arrangement including an indolinone core and a chlorinated pyrrole moiety. The compound's three-dimensional conformation plays a crucial role in its biological activity.

Data

  • InChI Key: XLBQNZICMYZIQT-UHFFFAOYSA-N
  • Molecular Weight: Approximately 272.73 g/mol.
Chemical Reactions Analysis

Reactions

SU5614 is involved in several chemical reactions, including:

  • Oxidation: Under specific conditions, SU5614 can be oxidized to form various derivatives.
  • Reduction: Reduction reactions can modify either the indolinone core or the pyrrole moiety.
  • Substitution: The chlorine atom in SU5614 can be substituted with other functional groups, depending on the reagents used.

Technical Details

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Mechanism of Action

SU5614 exerts its effects primarily by inhibiting the kinase activity of VEGFR and PDGFR. It binds to the ATP-binding site of these receptors, effectively preventing their autophosphorylation. This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data is not universally reported but can vary based on purity.

Chemical Properties

  • Solubility: Solubility profiles may vary; detailed solubility data should be referenced from specific studies.
  • Stability: Stability under various conditions (e.g., light, temperature) should be assessed during experimental applications.

Relevant data regarding these properties can often be found in chemical databases such as PubChem.

Applications

SU5614 has several significant applications in scientific research:

  • Cancer Research: It is extensively used to study its effects on cancer cell lines, particularly regarding its ability to inhibit cell proliferation and induce apoptosis.
  • Signal Transduction Studies: Researchers utilize SU5614 to explore signaling pathways mediated by VEGFR and PDGFR, which are essential for understanding tumor biology.
  • Drug Development: SU5614 serves as a lead compound for developing new tyrosine kinase inhibitors aimed at improving therapeutic efficacy against cancers associated with aberrant receptor signaling .
Introduction to SU5614 as a Multitarget Tyrosine Kinase Inhibitor

SU5614 (chemical name: (3Z)-5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one) is a synthetic small-molecule inhibitor belonging to the indolinone class. It exhibits potent activity against key receptor tyrosine kinases (RTKs) implicated in oncogenesis and angiogenesis, including FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). Its multitargeted inhibition profile positions it as a prototype for molecularly targeted therapies in hematologic malignancies and solid tumors [1] [3] [5].

Biochemical Classification and Pharmacological Profile of SU5614

Structural Characteristics and Structure-Activity Relationships (SAR)

SU5614 features a canonical indolin-2-one core with a 5-chloro substitution and a 3,5-dimethylpyrrole moiety linked via a methylidene bridge at the C3 position. This Z-configuration is critical for kinase binding affinity. Key structural attributes include:

  • Planar indolinone scaffold: Facilitates ATP-binding site penetration.
  • Halogenation at C5: Enhances hydrophobic interactions with kinase hinge regions.
  • 3-Substituted pyrrole: Engages allosteric pockets through hydrophobic anchoring [1] .

Table 1: Molecular Descriptors of SU5614

PropertyValue
Chemical FormulaC₁₅H₁₃ClN₂O
Molecular Weight272.73 g/mol
SMILESCc1cc(C)c(\C=C2/C(=O)Nc3ccc(Cl)cc23)[nH]1
InChI KeyXLBQNZICMYZIQT-GHXNOFRVSA-N
Solubility≥20 mg/mL in DMSO

SAR studies of indolinones reveal that:

  • C3 exocyclic double bond: The (Z)-configuration optimizes spatial orientation for FLT3/VEGFR-2 binding .
  • Pyrrole N-H group: Forms hydrogen bonds with kinase catalytic residues (e.g., Glu915 in FLT3).
  • 5-Chloro substituent: Increases metabolic stability and lipophilicity (cLogP ~3.2) [10].

Selectivity for Receptor Tyrosine Kinases

SU5614 demonstrates nanomolar potency against clinically relevant kinases:

Table 2: Kinase Inhibition Profile of SU5614

Kinase TargetBiological RoleIC₅₀ (nM)Cellular Assay Model
FLT3Hematopoietic progenitor proliferation10BaF3/FLT3-ITD cells [2]
VEGFR-2Angiogenesis regulation20–100*HUVEC sprouting [5]
c-KitStem cell maintenance50–100AML cell lines (Kasumi-1) [5]
PDGFRβStromal cell signaling>100Not determined

*Potency varies with activation state; inhibits VEGF-induced migration at 100 nM.

Mechanistic insights:

  • FLT3 inhibition: Blocks autophosphorylation of both wild-type and mutant FLT3 (internal tandem duplication, ITD), with IC₅₀ of 10 nM. This suppresses downstream STAT5/MAPK pathways, inducing apoptosis in acute myeloid leukemia (AML) cells [2] [3] [10].
  • Dual antileukemic/antiangiogenic action: Inhibits c-Kit in AML blasts (SCF-dependent proliferation) and VEGFR-2 in endothelial cells (tube formation) [5] [9].
  • Selectivity context: 10–50× more potent against FLT3 than PDGFRβ, but less selective than later analogs (e.g., sunitinib) [9].

Historical Context in Kinase Inhibitor Development

SU5614 emerged during the early 2000s kinase inhibitor renaissance, alongside seminal compounds like imatinib. Key milestones:

  • Predecessor scaffold: Derived from SU5416 (semaxanib), a VEGFR-2 inhibitor with limited clinical efficacy. SU5614 incorporated a pyrrole group to enhance FLT3 affinity [2] [9].
  • Proof-of-concept for FLT3 targeting: First demonstrated potent activity against FLT3-ITD mutations, present in 30% of AML patients. This validated FLT3 as a druggable target [3] [10].
  • Foundation for next-gen inhibitors: Structural insights from SU5614 informed design of clinical agents:
  • Sunitinib (SU11248): Retained indolinone core with improved pharmacokinetics.
  • Quizartinib: FLT3-selective inhibitor derived from SAR optimization [9].

Therapeutic Relevance in Oncology and Angiogenesis Modulation

SU5614’s multitargeted profile enables dual therapeutic mechanisms:

Antileukemic Efficacy

  • FLT3-ITD+ AML models: Induces G1 cell cycle arrest and apoptosis at 100–250 nM in MV4-11 and MOLM-14 cell lines (IC₅₀ for proliferation: 100 nM). Reversal of antiapoptotic BCL-XL/p21 expression confirms mechanistic specificity [3] [10].
  • c-Kit-dependent AML: Inhibits SCF-mediated survival in Kasumi-1 cells (IC₅₀: 50 nM), independent of VEGFR status [5].

Antiangiogenic Activity

  • Endothelial disruption: Blocks VEGF-induced migration (IC₅₀: 50 nM) and tube formation in human umbilical vein endothelial cells (HUVECs). Synergizes with spliceosome inhibitors (e.g., 18-deoxyherboxidiene) [4] [5].
  • Tumor microenvironment modulation: Suppresses stromal PDGFR signaling, though weaker than FLT3 inhibition [9].

Table 3: Cellular Responses to SU5614 in Disease Models

Cell TypePhenotypic EffectKey Biomarkers Altered
FLT3-ITD+ AML blastsApoptosis, proliferation arrest↓p-FLT3, ↓p-STAT5, ↓BCL-XL
c-Kit+ AML cellsLoss of SCF-mediated survival↓p-c-Kit, ↓p-AKT
VEGF-stimulated HUVECsMigration inhibition, tube disruption↓p-VEGFR-2, ↓p-ERK

Properties

Product Name

su5614

IUPAC Name

(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

InChI

InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7+

InChI Key

XLBQNZICMYZIQT-KPKJPENVSA-N

Synonyms

SU 5614
SU-5614

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Isomeric SMILES

CC1=CC(=C(N1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.